molecular formula C6H4N2O2 B13642085 3-(1H-Pyrazol-3-yl)propiolic acid

3-(1H-Pyrazol-3-yl)propiolic acid

Cat. No.: B13642085
M. Wt: 136.11 g/mol
InChI Key: BXZCRVJFMIHQLE-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-3-yl)propiolic acid is a heterocyclic compound that features a pyrazole ring attached to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with propiolic acid or its esters under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-3-yl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(1H-Pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s biological effects .

Comparison with Similar Compounds

  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

Comparison: Compared to these similar compounds, 3-(1H-Pyrazol-3-yl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,(H,7,8)(H,9,10)

InChI Key

BXZCRVJFMIHQLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C#CC(=O)O

Origin of Product

United States

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